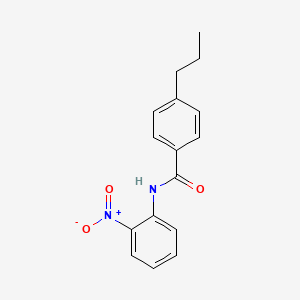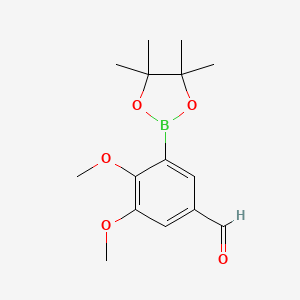
2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with the molecular formula C17H15F4N3O3. This compound is characterized by the presence of tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazolylcarbonyl group, where nucleophiles like amines or thiols replace the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure, which imparts unique physical and chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazolylcarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated propyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)benzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. This combination imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
312285-87-3 |
|---|---|
Molekularformel |
C17H15F4N3O3 |
Molekulargewicht |
385.31 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropyl 6-(benzotriazole-1-carbonyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H15F4N3O3/c18-16(19)17(20,21)9-27-15(26)11-6-2-1-5-10(11)14(25)24-13-8-4-3-7-12(13)22-23-24/h1-4,7-8,10-11,16H,5-6,9H2 |
InChI-Schlüssel |
QESIVIYKQMJBJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC(C1C(=O)N2C3=CC=CC=C3N=N2)C(=O)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


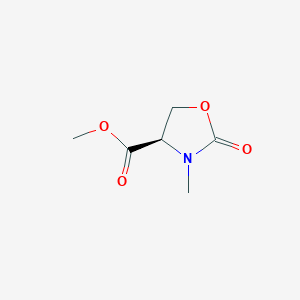
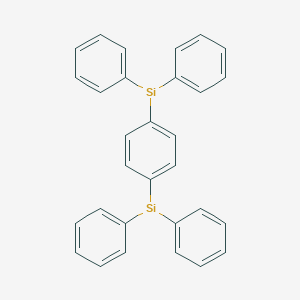
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
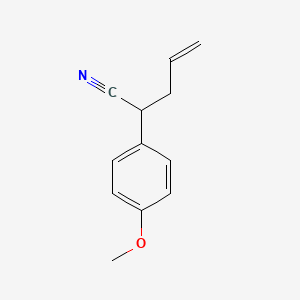
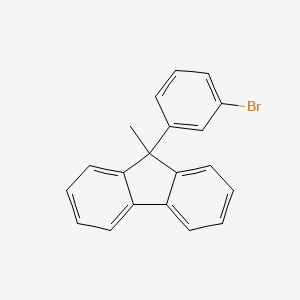

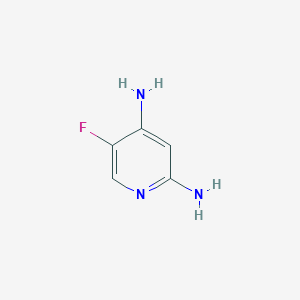
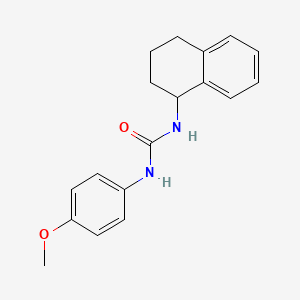
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
